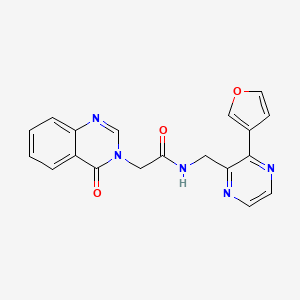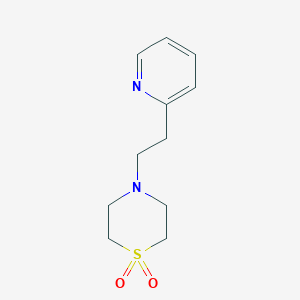
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide, also known as PTE, is a heterocyclic compound that has received significant attention in scientific research. PTE belongs to the thiazinane family of compounds, which have unique structural features that make them attractive for a variety of applications.
Mécanisme D'action
The mechanism of action of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide is not fully understood, but it is believed to act through multiple pathways. 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including COX-2 and MMP-9. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been extensively studied, and its properties and potential therapeutic applications are well documented. However, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has not been extensively studied in vivo, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide. One area of interest is the development of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide-based therapies for cancer and viral infections. Additionally, there is a need for further investigation into the mechanism of action of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide and its effects on various biochemical and physiological pathways. Finally, there is a need for additional studies on the safety and efficacy of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide in humans.
Méthodes De Synthèse
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide can be synthesized through a variety of methods, including the reaction of pyridine-2-ethylamine with thionyl chloride, followed by the reaction with 2-mercaptoacetic acid. Another method involves the reaction of pyridin-2-ylmethylamine with thionyl chloride, followed by the reaction with thioacetic acid. Both methods have been reported to yield high purity 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide.
Applications De Recherche Scientifique
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been shown to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
Propriétés
IUPAC Name |
4-(2-pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)9-7-13(8-10-16)6-4-11-3-1-2-5-12-11/h1-3,5H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZGNAQMRUNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

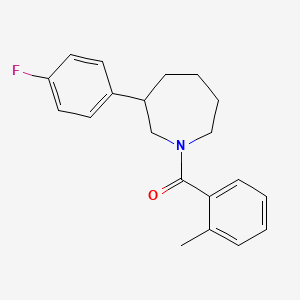
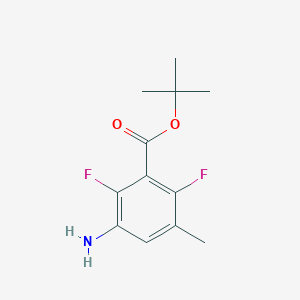
![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)
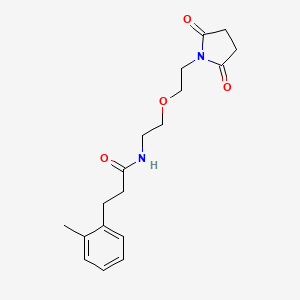
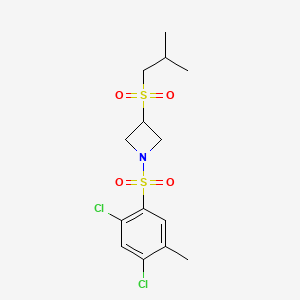
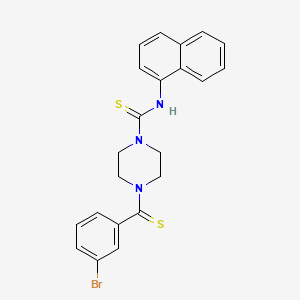
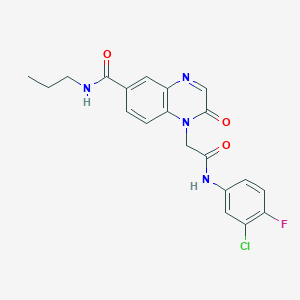
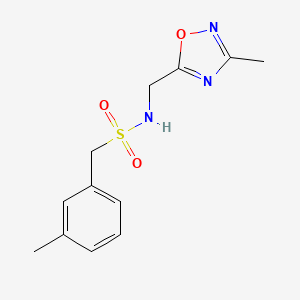
![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)
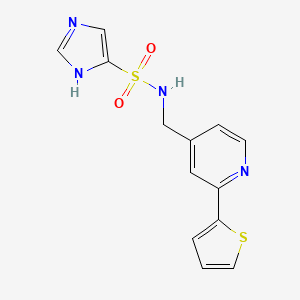
![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)
![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828667.png)
